(5-Bromopyrimidin-2-yl)methyl benzoate
Description
(5-Bromopyrimidin-2-yl)methyl benzoate is a synthetic organic compound comprising a benzoate ester linked to a 5-bromopyrimidinyl group via a methyl bridge. Its molecular formula is C₁₃H₁₀BrN₂O₂, with a molecular weight of 337.14 g/mol.
This compound is structurally related to bioactive pyrimidine derivatives, which are widely used in pharmaceuticals and agrochemicals due to their ability to mimic nucleobases or act as enzyme inhibitors.
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-6-14-11(15-7-10)8-17-12(16)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVDNKDFOHEVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2-Bromomalonaldehyde : A key intermediate providing the bromine at the 5-position.
- Amidine compounds : Provide the nitrogen atoms and substituent at the 2-position of the pyrimidine ring.
Reaction Conditions
- The reaction is conducted as a one-pot synthesis.
- Solvents such as ethanol or mixed protic solvents are used.
- Mild heating may be applied to facilitate ring closure.
- Use of molecular sieves or drying agents to maintain anhydrous conditions.
- Reaction time is short, enhancing throughput.
Reaction Mechanism Overview
- Condensation of 2-bromomalonaldehyde with amidine forms the pyrimidine ring.
- Bromine is retained at the 5-position.
- The substituent from the amidine is introduced at the 2-position.
Post-reaction Processing
- The reaction mixture is cooled.
- The product is extracted using organic solvents.
- Purification is achieved by filtration and drying.
- Final product is isolated as a solid.
Advantages
- Simple operation and fewer steps compared to traditional multi-step syntheses.
- High safety profile due to mild conditions.
- Low cost and reduced synthesis time.
- Amenable to industrial scale-up.
Specific Synthesis of this compound
To obtain the methyl benzoate substituent at the 2-position, the amidine used in the above reaction can be functionalized accordingly or a post-synthetic esterification step can be employed.
Route A: Direct One-Step Synthesis
- Use amidine derivative bearing a (methyl benzoate) moiety or a precursor that can cyclize to give the benzoate substituent.
- React with 2-bromomalonaldehyde under the conditions described in section 2.
Route B: Two-Step Synthesis
- First, synthesize 5-bromo-2-(hydroxymethyl)pyrimidine via the one-step method.
- Then, perform esterification of the hydroxymethyl group with benzoic acid or benzoyl chloride using standard esterification protocols (e.g., acid catalysis or coupling agents like DCC).
- Purify the resulting this compound.
Data Table: Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| One-step pyrimidine synthesis | 2-Bromomalonaldehyde + amidine derivative | Ethanol | 50-70 | 1-3 | 75-85 | One-pot, mild heating |
| Esterification | 5-Bromo-2-(hydroxymethyl)pyrimidine + benzoic acid + acid catalyst | Dichloromethane or THF | Room temp - reflux | 4-12 | 70-80 | Acid catalyst or coupling agent |
Research Findings and Comparative Analysis
- The one-step method using 2-bromomalonaldehyde and amidines is superior to traditional multi-step syntheses that require halogenation after pyrimidine formation.
- This method reduces hazardous reagent use and improves atom economy.
- The esterification step (if performed separately) is a well-established reaction, with high selectivity and yield.
- The overall process is scalable and reproducible, making it suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrimidin-2-yl)methyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used
Major Products
The major products formed from these reactions include various substituted pyrimidines and benzoates, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Scientific Research Applications
(5-Bromopyrimidin-2-yl)methyl benzoate serves as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of enzyme interactions and as a probe in biochemical assays. Additionally, it finds use in the production of specialty chemicals and materials in the industry.
Role in Biochemical Analysis
This compound interacts with various enzymes, proteins, and other biomolecules, often binding to specific active sites on enzymes, which can lead to either inhibition or activation of the enzyme’s function. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within the cell.
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior, and may also impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell.
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, leading to enzyme inhibition or activation, depending on the target enzyme. It may also influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in cellular function and behavior.
The subcellular localization of this compound is a key factor in its activity and function and may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical effects within the cell. The major products formed from these reactions include various substituted pyrimidines and benzoates, which can be further utilized in different chemical syntheses.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, where the bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, influencing biological pathways and cellular processes.
Potential Therapeutic Applications
This compound can be used as a building block for synthesizing pharmaceuticals, particularly those targeting cancer or infectious diseases.
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares (5-Bromopyrimidin-2-yl)methyl benzoate with structurally related compounds, highlighting substituents, linkers, and inferred properties:
¹ Similarity indices from structural databases (e.g., CAS comparisons) .
Electronic and Reactivity Profiles
- Bromine vs.
- Linker Groups : The methyl bridge in the target compound improves lipophilicity compared to oxygen or carbamoyl linkers, which may enhance membrane permeability in biological systems . Conversely, carbamoyl-linked analogs (e.g., ) exhibit hydrogen-bonding interactions, favoring target binding in enzymatic pockets.
Physicochemical Properties
- Lipophilicity : The target compound’s logP value is estimated to be ~2.5 (higher than oxygen-linked analogs due to the methyl bridge), favoring blood-brain barrier penetration .
- Stability: Benzoate esters generally undergo hydrolysis under basic conditions. The electron-withdrawing bromine atom may accelerate this process compared to non-halogenated analogs .
Biological Activity
(5-Bromopyrimidin-2-yl)methyl benzoate is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
This compound has the molecular formula and is classified under pyrimidine derivatives. The compound's structure includes a bromine atom at the 5-position of the pyrimidine ring, which is crucial for its biological activity.
The compound interacts with various enzymes and proteins within biological systems. These interactions can lead to either inhibition or activation of enzyme functions, significantly impacting metabolic pathways.
Key Interactions:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes within cells.
- Gene Expression Modulation : The compound can alter gene expression, affecting protein synthesis and cellular behavior.
Cellular Effects
The influence of this compound on cellular functions is profound:
- Cell Signaling : It affects cell signaling pathways, which are critical for various cellular responses.
- Metabolic Pathways : By modulating the activity of key enzymes, this compound can impact overall metabolic flux within cells.
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Cell Signaling | Alters pathways affecting cellular responses |
| Gene Expression | Modulates expression leading to changes in protein synthesis |
| Metabolic Pathways | Influences key enzyme activity affecting metabolism |
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromopyrimidine moiety facilitates hydrogen bonding with active sites on enzymes or receptors, influencing biological pathways.
- Enzyme Interaction : The compound binds to active sites on enzymes, potentially inhibiting their activity.
- Transcription Factor Interaction : It may interact with transcription factors, leading to alterations in gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This localization is critical for its biochemical activity and effectiveness in modulating cellular processes.
Applications in Research
This compound has several applications in scientific research:
- Biochemical Assays : Used as a probe to study enzyme interactions.
- Synthesis Intermediate : Serves as an intermediate in the synthesis of more complex organic molecules .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific cancer-related pathways .
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activities against various bacterial strains, although further studies are needed to quantify these effects .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (5-Bromopyrimidin-2-yl)methyl benzoate to ensure high yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling stoichiometry (e.g., molar ratios of bromopyrimidine derivatives and benzoate precursors) and using catalysts like Na₂S₂O₅ in polar aprotic solvents (e.g., DMF) to enhance coupling efficiency . Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane, and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle this compound to minimize degradation during experiments?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. During experiments, avoid prolonged exposure to ambient humidity or elevated temperatures (>25°C). Use freshly distilled solvents like THF or DCM to reduce trace water content .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Combine spectroscopic methods:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrimidine and benzoate rings) and confirm ester linkage (δ ~3.9 ppm for methyl group).
- FT-IR : Detect C=O stretch (~1720 cm⁻¹) and C-Br vibration (~650 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How does the bromine substituent on the pyrimidine ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 5-bromo group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with arylboronic acids/amines under microwave irradiation (80–120°C, 1–4 hours) to replace Br with functional groups (e.g., amines, aryl). Monitor regioselectivity via LC-MS and compare with computational models (DFT) to predict electronic effects .
Q. What experimental designs mitigate matrix interference when studying degradation products of this compound in complex mixtures?
- Methodological Answer : Use hyphenated techniques like LC-QTOF-MS with collision-induced dissociation (CID) to isolate degradation fragments. Spike samples with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Apply principal component analysis (PCA) to hyperspectral imaging (HSI) data for real-time degradation tracking .
Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with biological targets or surfaces?
- Methodological Answer : Build 3D models using software like Discovery Studio or GROMACS. Parameterize force fields (e.g., CHARMM36) for the bromopyrimidine and benzoate moieties. Simulate binding free energy (ΔG) with proteins (e.g., kinases) or adsorption on silica surfaces using steered MD. Validate predictions via surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Replicate experiments under controlled pH (2–12) using buffered solutions (e.g., phosphate/citrate). Monitor degradation kinetics via UV-Vis spectroscopy (λ = 260–280 nm). Cross-validate with DFT calculations to identify pH-dependent hydrolysis pathways (e.g., nucleophilic attack on the ester carbonyl). Address variability by standardizing sample preparation (e.g., degassing solvents to exclude O₂/CO₂ interference) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
